![molecular formula C6H4BrN3O B1529571 4-Amino-5-bromofuro[2,3-D]pyrimidine CAS No. 1211525-35-7](/img/structure/B1529571.png)
4-Amino-5-bromofuro[2,3-D]pyrimidine
説明
4-Amino-5-bromofuro[2,3-D]pyrimidine is a compound that has been studied for its potential pharmacological effects . It is known to exist in both natural and synthetic forms . This compound is also known as ABT-702 dihydrochloride .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, involves numerous methods . For instance, one method involves the reaction of 6-arylamino derivatives with alkylamines to form 6-alkylamino-4-arylamino-5-acetyl-2-phenylpyrimidines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-Amino-5-bromofuro[2,3-D]pyrimidine is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-5-bromofuro[2,3-D]pyrimidine include a melting point of 287–288 °C . It is also known to be insoluble in water but soluble in DMSO .科学的研究の応用
Anti-Inflammatory Applications
Pyrimidines, including derivatives like 4-Amino-5-bromofuro[2,3-D]pyrimidine, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for developing new anti-inflammatory drugs with minimal toxicity.
Anticancer Activity
Recent studies have highlighted the role of pyrimidine derivatives in anticancer therapies. These compounds have shown antiproliferative potency against various cancer cell lines, making them valuable for further research into cancer treatment options .
Kinase Inhibition
Pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against a panel of kinases. For instance, certain derivatives exhibited selective and potent inhibitory activity against GSK-3b, a kinase involved in numerous cellular processes . This suggests their potential use in designing kinase inhibitors for therapeutic applications.
Antimicrobial Properties
The structural diversity of pyrimidines allows them to possess a broad range of biological activities, including antimicrobial properties. They have been used to develop treatments against bacterial, viral, and fungal infections, contributing significantly to the field of anti-infectives .
Neurological Disorders
Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents. They have been explored for their applications in treating neurological disorders, acting as calcium channel blockers and antidepressants .
Diabetes Mellitus Treatment
Due to their structural versatility, pyrimidines have been investigated for their role in treating diabetes mellitus. They offer a promising approach for the development of new therapeutic agents to manage this chronic condition .
作用機序
Target of Action
The primary targets of 4-Amino-5-bromofuro[2,3-D]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-Amino-5-bromofuro[2,3-D]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as growth, differentiation, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 4-Amino-5-bromofuro[2,3-D]pyrimidine affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cellular function and structure.
Result of Action
The molecular and cellular effects of 4-Amino-5-bromofuro[2,3-D]pyrimidine’s action are primarily related to its inhibition of protein kinases. This inhibition can disrupt normal cellular processes, potentially leading to changes in cell growth, differentiation, and metabolism .
将来の方向性
Research into pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, continues to be a promising area of study. Their diverse biological potential makes them interesting targets for the development of new therapeutic agents . Future research may focus on enhancing their anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
5-bromofuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXSLPNUDZRXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2O1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292130 | |
| Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211525-35-7 | |
| Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211525-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



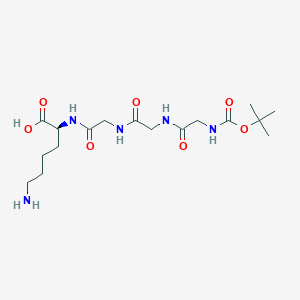



![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
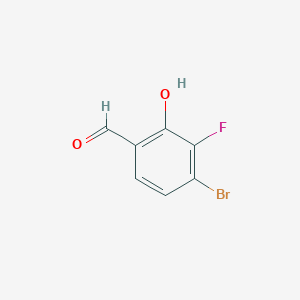
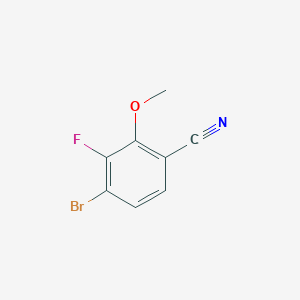
![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)
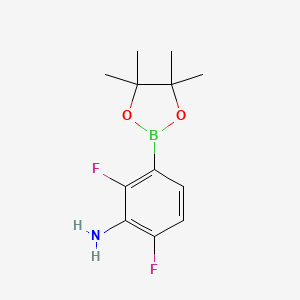
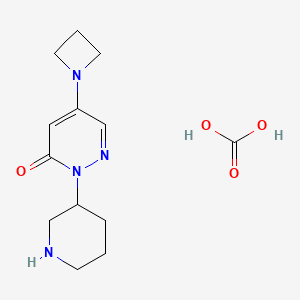
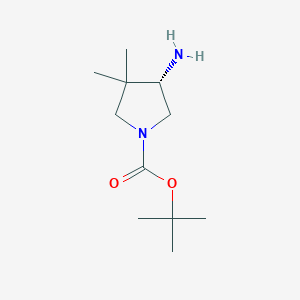
![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)

